molecular formula C9H19N B12279454 Methyl(cyclopentyl-propyl)amine

Methyl(cyclopentyl-propyl)amine

Cat. No.: B12279454
M. Wt: 141.25 g/mol
InChI Key: XQXPWKNEZKBRNQ-UHFFFAOYSA-N
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Description

Methyl(cyclopentyl-propyl)amine is an organic compound with the molecular formula C9H19N It is a secondary amine, characterized by the presence of a cyclopentyl group attached to a propyl chain, which is further bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(cyclopentyl-propyl)amine can be achieved through several methods:

    Reductive Amination: This involves the reaction of cyclopentanone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Alkylation of Amines: Another method involves the alkylation of cyclopentylamine with propyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl(cyclopentyl-propyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form different substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halides like methyl iodide or ethyl bromide are used in the presence of a base.

Major Products

    Oxidation: Produces amides or nitriles.

    Reduction: Produces primary amines.

    Substitution: Produces substituted amines with varying alkyl groups.

Scientific Research Applications

Methyl(cyclopentyl-propyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in polymer synthesis.

Mechanism of Action

The mechanism of action of Methyl(cyclopentyl-propyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A primary amine with a similar cyclopentyl group but lacking the propyl and methyl groups.

    Propylamine: A primary amine with a propyl group but lacking the cyclopentyl and methyl groups.

    Methylamine: A primary amine with a methyl group but lacking the cyclopentyl and propyl groups.

Uniqueness

Methyl(cyclopentyl-propyl)amine is unique due to its combination of a cyclopentyl group, a propyl chain, and a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

3-cyclopentyl-N-methylpropan-1-amine

InChI

InChI=1S/C9H19N/c1-10-8-4-7-9-5-2-3-6-9/h9-10H,2-8H2,1H3

InChI Key

XQXPWKNEZKBRNQ-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCCC1

Origin of Product

United States

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